Product packaging for 6-(Difluoromethyl)quinoxaline(Cat. No.:)

6-(Difluoromethyl)quinoxaline

Cat. No.: B13698073
M. Wt: 180.15 g/mol
InChI Key: JQJASAYMQOQKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Difluoromethyl)quinoxaline is a synthetic quinoxaline derivative offered for research and development purposes. The quinoxaline scaffold, a fusion of a benzene ring and a pyrazine ring, is a privileged structure in medicinal chemistry known for its diverse pharmacological potential . This particular compound, featuring a difluoromethyl group at the 6-position, is of significant interest for the exploration of new therapeutic agents. The incorporation of fluorine atoms is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability. Quinoxaline derivatives are extensively investigated for their robust and multifaceted biological activities. Research into analogous compounds has demonstrated promising antimycobacterial activity, particularly against Mycobacterium tuberculosis , making the quinoxaline core a valuable scaffold in the search for new treatments for drug-resistant tuberculosis . Furthermore, the quinoxaline moiety is found in molecules studied as anticancer agents , with some analogs functioning as topoisomerase II inhibitors or through other cytotoxic mechanisms . Beyond these applications, quinoxaline-based structures show significant antiviral potential . Recent studies highlight their investigation as inhibitors of various respiratory viruses, including SARS-CoV-2, by targeting viral proteases essential for replication . The broad-spectrum utility of quinoxalines extends to their presence in well-known antibiotics like echinomycin and agents such as clofazimine, underscoring their importance in anti-infective research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate or precursor for further chemical synthesis and structure-activity relationship (SAR) studies to develop novel compounds in various drug discovery pipelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F2N2 B13698073 6-(Difluoromethyl)quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

6-(difluoromethyl)quinoxaline

InChI

InChI=1S/C9H6F2N2/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-5,9H

InChI Key

JQJASAYMQOQKJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(F)F

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 6 Difluoromethyl Quinoxaline

Elucidation of Quinoxaline (B1680401) Ring Formation Mechanisms

The most prevalent and historically significant method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pubchim.it This reaction, first reported in the 1880s, remains a cornerstone of quinoxaline synthesis due to its reliability and broad applicability. encyclopedia.pubnih.gov

The generally accepted mechanism for this acid-catalyzed condensation proceeds through several key steps, as illustrated in Scheme 1. ijrar.orgresearchgate.net

Plausible Mechanism for Quinoxaline Synthesis:

Protonation and Nucleophilic Attack: The reaction is typically initiated by the acid-catalyzed protonation of one of the carbonyl groups of the 1,2-dicarbonyl compound. This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by one of the amino groups of the o-phenylenediamine. ijrar.org

Intermediate Formation: This attack forms a hemiaminal intermediate. A subsequent intramolecular nucleophilic attack by the second amino group on the remaining carbonyl carbon leads to a cyclic amino-1,2-diol intermediate.

Dehydration and Aromatization: The cyclic intermediate then undergoes a two-fold dehydration (loss of two water molecules). This dehydration process is the driving force that leads to the formation of the stable, aromatic pyrazine (B50134) ring, yielding the final quinoxaline product. ijrar.org

Various catalysts can be employed to facilitate this reaction, including organocatalysts like camphorsulfonic acid and inorganic catalysts such as zinc triflate, often under mild, environmentally friendly conditions. encyclopedia.pubijrar.org Studies have shown that both electron-donating and electron-withdrawing substituents on the diamine precursor react with similar efficiency, highlighting the robustness of this method. ijrar.org

Scheme 1: Plausible mechanism for the formation of the quinoxaline ring.

Reaction Pathways for Difluoromethyl Group Introduction

The introduction of the difluoromethyl (CF₂H) group onto the quinoxaline scaffold is a critical step that imparts unique physicochemical properties to the molecule. This transformation is typically achieved after the formation of the quinoxaline or quinoxalinone ring system, as difluoromethylated precursors are often less accessible. The primary mechanistic pathways for this introduction involve radical, nucleophilic, and oxidative processes.

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating difluoromethyl radicals (•CF₂H) from stable precursors. researchgate.netnih.gov These radicals can then be used to functionalize heterocyclic compounds like quinoxalin-2(1H)-ones at the C3 position.

A plausible mechanism for this transformation is detailed below: frontiersin.org

Radical Generation: A photocatalyst, upon irradiation with visible light, becomes excited. This excited-state photocatalyst can then engage in a single-electron transfer (SET) with a difluoromethyl source, such as sodium difluoromethanesulfinate (CF₂HSO₂Na) or [bis(difluoroacetoxy)iodo]benzene, to generate the •CF₂H radical. researchgate.netnih.gov

Radical Addition: The highly reactive •CF₂H radical regioselectively attacks the electron-deficient C3 position of the quinoxalin-2(1H)-one ring. This addition forms a nitrogen-centered radical intermediate.

Oxidation and Deprotonation: The radical intermediate is then oxidized, often by the oxidized form of the photocatalyst from the initial SET step, to form a cationic intermediate. Subsequent deprotonation, facilitated by a base, rearomatizes the ring system and yields the C3-difluoromethylated quinoxalin-2(1H)-one product.

Control experiments, such as the quenching of the reaction in the presence of radical scavengers like TEMPO, have provided strong evidence for the involvement of radical intermediates in these transformations. frontiersin.org

Nucleophilic aromatic substitution (SₙAr) provides a classical and viable pathway for installing a difluoromethyl group, particularly at positions on the benzene (B151609) ring of the quinoxaline, such as C6. This mechanism requires a quinoxaline substrate bearing a good leaving group (e.g., a halogen) at the target position and a suitable nucleophilic difluoromethylating agent.

The mechanism for the SₙAr reaction is as follows:

Nucleophilic Attack: A difluoromethyl anion equivalent, generated from a precursor like (trimethylsilyl)difluoromethane (Me₃SiCF₂H) or (phenylsulfonyl)difluoromethane (PhSO₂CF₂H), attacks the electrophilic carbon atom bearing the leaving group. mdpi.comcas.cn The electron-withdrawing nature of the pyrazine ring activates the benzene ring towards such nucleophilic attack.

Formation of Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this complex, the negative charge is delocalized across the aromatic system, particularly onto the nitrogen atoms of the pyrazine ring, which provides significant stabilization. nih.gov

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride (B91410) or chloride), resulting in the formation of the 6-(difluoromethyl)quinoxaline product.

The efficiency of this pathway is highly dependent on the nature of the leaving group and the stability and reactivity of the difluoromethyl nucleophile generated.

Oxidative C-H functionalization represents a modern and atom-economical approach to forming C-C bonds. While less common for direct difluoromethylation of the quinoxaline C6 position, mechanisms involving oxidative coupling are well-established for other positions and substrates. hznu.edu.cn A plausible pathway could involve a transition metal catalyst that facilitates the direct coupling of a C-H bond with a difluoromethyl source.

Reductive elimination is the final step in many transition-metal-catalyzed cross-coupling reactions. A hypothetical pathway for the formation of a C-CF₂H bond via this mechanism would involve:

Oxidative Addition: A low-valent transition metal complex (e.g., Pd(0)) undergoes oxidative addition into a C-X bond (where X is a halide) of a 6-haloquinoxaline, forming a high-valent metal-aryl intermediate (e.g., Pd(II)).

Transmetalation or Radical Capture: A difluoromethyl group is transferred to the metal center from a difluoromethylating agent.

Reductive Elimination: The aryl and difluoromethyl ligands on the metal center couple and are eliminated from the coordination sphere, forming the C-CF₂H bond of the final product and regenerating the low-valent metal catalyst. pku.edu.cnnih.gov The C-C reductive elimination step is often the most challenging and is kinetically governed by the dissociation energy of the bond being formed. nih.gov

Intramolecular and Intermolecular Interactions Influencing Reactivity

The reactivity of the quinoxaline system and the mechanisms of its functionalization are significantly influenced by a variety of non-covalent interactions and substituent effects.

Electronic Effects: The electronic properties of substituents on the quinoxaline ring play a critical role in directing reactivity. Electron-withdrawing groups (e.g., -NO₂, -Br) enhance the electrophilicity of the quinoxaline ring system, making it more susceptible to nucleophilic attack and influencing the regioselectivity of radical additions. nih.gov Conversely, electron-donating groups (e.g., -OCH₃) can increase the electron density of the ring, affecting its interaction with catalysts and reagents. These effects modulate the HOMO and LUMO energy levels of the molecule, which is a key factor in predicting reactivity. bwise.krnih.gov

Steric Hindrance: The size and position of existing substituents can sterically hinder the approach of reagents to a specific reaction site. While some radical reactions have been shown to be relatively insensitive to steric effects, nucleophilic substitution pathways can be significantly impacted, with bulkier groups near the reaction center potentially slowing down the reaction rate or preventing it altogether. acs.org

Hydrogen Bonding: The difluoromethyl group itself is a unique functional group known as a "lipophilic hydrogen bond donor." nih.gov The C-H bond in the CF₂H group is polarized by the two highly electronegative fluorine atoms, making the hydrogen atom acidic enough to participate in hydrogen bonding with nearby acceptor atoms (like nitrogen or oxygen). The potential for intramolecular hydrogen bonding can influence the conformation of the molecule, potentially locking it into a more rigid structure. This can affect the molecule's excited-state properties and its interaction with biological targets or catalysts. nih.govscilit.comnih.gov

Interaction TypeInfluence on Reactivity
Electronic Effects Electron-withdrawing groups increase susceptibility to nucleophilic and radical attack by lowering LUMO energy. nih.govbwise.kr
Steric Hindrance Bulky substituents can impede the approach of reagents, particularly in SₙAr mechanisms. acs.org
Hydrogen Bonding The CF₂H group can act as an H-bond donor, potentially influencing molecular conformation and catalyst binding. nih.gov

Computational Mechanistic Studies for Reaction Pathway Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms that may be difficult to probe experimentally. nih.govscispace.com For reactions involving this compound, computational studies can provide deep insights into the feasibility and energetics of various reaction pathways.

Key applications of computational studies in this context include:

Transition State Analysis: DFT calculations can be used to locate and characterize the transition state structures for key mechanistic steps, such as radical addition, the formation of a Meisenheimer complex, or reductive elimination. The calculated energy barriers (activation energies) for these transition states allow for a direct comparison of the kinetic feasibility of competing reaction pathways. nih.gov

Intermediate Stability: The relative energies of potential intermediates along a reaction coordinate can be calculated to determine the most likely reaction pathway. For instance, the stability of different radical or anionic intermediates can be assessed to predict the regioselectivity of a reaction.

Elucidation of Reaction Mechanisms: Computational studies can support or challenge proposed mechanisms. For example, DFT analysis has been used to confirm that the addition of a •CF₂H radical to an alkene is a highly exergonic process, lending strong support to the proposed radical-based mechanisms for difluoromethylation. nih.gov

Prediction of Electronic Properties: DFT can calculate molecular properties such as HOMO/LUMO energy levels, electrostatic potential maps, and bond lengths. These properties help in understanding the intrinsic reactivity of the quinoxaline substrate and how it is influenced by different substituents. nih.govscispace.com

By modeling these complex processes, computational studies provide a predictive framework that complements experimental work, guiding the development of more efficient and selective syntheses for compounds like this compound.

Advanced Spectroscopic Characterization Methodologies for 6 Difluoromethyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-(Difluoromethyl)quinoxaline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a comprehensive structural analysis.

Proton (¹H) NMR Techniques for Connectivity and Proton Environments

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons of the quinoxaline (B1680401) ring system and the difluoromethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the quinoxaline core and the fluorine atoms in the difluoromethyl substituent.

The protons on the pyrazine (B50134) ring (H-2 and H-3) are expected to appear at the most downfield region of the spectrum due to the deshielding effect of the adjacent nitrogen atoms. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) will exhibit chemical shifts influenced by the fused pyrazine ring and the difluoromethyl group at the C-6 position. The proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms.

Expected ¹H NMR Chemical Shift Ranges for this compound:

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J)
H-2 8.8 - 9.0 Singlet -
H-3 8.8 - 9.0 Singlet -
H-5 7.8 - 8.0 Doublet ~8-9 Hz (³JHH)
H-7 7.6 - 7.8 Doublet ~8-9 Hz (³JHH)
H-8 8.0 - 8.2 Doublet ~8-9 Hz (³JHH)

Carbon-13 (¹³C) NMR Techniques for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound will be influenced by their hybridization and the electronic environment. The carbons of the pyrazine ring (C-2 and C-3) are expected to be significantly downfield. The carbon atom of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

Expected ¹³C NMR Chemical Shift Ranges for this compound:

Carbon Expected Chemical Shift (ppm) Multiplicity (due to C-F coupling)
C-2 ~145 Singlet
C-3 ~145 Singlet
C-4a ~142 Singlet
C-5 ~130 Singlet
C-6 ~135 Triplet (²JCF)
C-7 ~130 Singlet
C-8 ~130 Singlet
C-8a ~140 Singlet

Fluorine-19 (¹⁹F) NMR for Difluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be split into a doublet due to coupling with the adjacent proton. The chemical shift of the difluoromethyl group is characteristically found in a specific region of the ¹⁹F NMR spectrum. alfa-chemistry.com

Expected ¹⁹F NMR Data for this compound:

Group Expected Chemical Shift (ppm, relative to CFCl₃) Multiplicity Coupling Constant (J)

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Complex Structures

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in complex molecules like this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will show correlations between protons that are coupled to each other. libretexts.org For instance, cross-peaks are expected between the aromatic protons on the benzene ring (H-5, H-7, and H-8), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. wikipedia.org This experiment would definitively assign the proton signals to their corresponding carbon atoms in the quinoxaline ring and the difluoromethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. researchgate.net This is particularly useful for identifying quaternary carbons and for confirming the position of the difluoromethyl group on the quinoxaline ring. For example, correlations would be expected from the proton of the -CHF₂ group to C-6, C-5, and C-7.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific structural units. The aromatic C-H stretching vibrations of the quinoxaline ring are expected in the region of 3100-3000 cm⁻¹. scialert.net The C=N and C=C stretching vibrations of the quinoxaline core will appear in the 1650-1450 cm⁻¹ region. ijrar.org A key feature will be the C-F stretching vibrations of the difluoromethyl group, which are typically strong and found in the 1100-1000 cm⁻¹ region. nih.gov

Expected Characteristic FT-IR Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
C=N Stretch 1620 - 1580 Medium
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-H in-plane bend 1300 - 1000 Medium
C-F Stretch 1100 - 1000 Strong

Raman Spectroscopy for Molecular Vibrational Fingerprinting

For this compound, the Raman spectrum is expected to be rich with information originating from the quinoxaline ring system and the difluoromethyl substituent. Key vibrational modes would include the stretching and bending of the aromatic C-H bonds, the in-plane and out-of-plane vibrations of the fused heterocyclic rings, and the characteristic vibrations of the C-F bonds. scialert.net The aromatic C=C and C=N stretching vibrations within the quinoxaline core typically appear in the 1400-1630 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. scialert.net Furthermore, the difluoromethyl group (-CHF₂) would introduce strong Raman bands corresponding to C-F stretching and various bending modes, which are sensitive to the local electronic environment. spiedigitallibrary.org Analysis of these vibrational frequencies and their intensities allows for a definitive identification of the compound.

Below is a table of predicted characteristic Raman shifts for this compound, based on known data for quinoxaline and fluorinated aromatic compounds. scialert.netresearchgate.net

Vibrational ModePredicted Raman Shift (cm⁻¹)Description
Aromatic C-H Stretch3050 - 3150Stretching vibration of the C-H bonds on the quinoxaline ring.
Ring C=C/C=N Stretch1400 - 1630In-plane stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds.
C-F Stretch1000 - 1150Symmetric and asymmetric stretching of the carbon-fluorine bonds in the -CHF₂ group.
Ring Breathing950 - 1050Symmetric in-plane expansion and contraction of the entire quinoxaline ring.
C-H In-plane Bend1100 - 1300Bending vibrations of the aromatic C-H bonds within the plane of the ring.
CHF₂ Scissoring/Bending700 - 900Various bending and deformation modes of the difluoromethyl group.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy encompasses techniques that probe the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. These methods are fundamental to understanding the electronic structure of conjugated systems like this compound.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing insights into the electronic transitions within a molecule. The quinoxaline core, being a conjugated aromatic system, exhibits characteristic absorption bands corresponding primarily to π → π* and n → π* transitions. nih.govlibretexts.org The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and appear in the UV region. mdpi.com The n → π* transitions, which are of lower intensity, involve the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to a π* antibonding orbital and can extend into the near-visible range. nih.gov

The presence of the difluoromethyl group, an electron-withdrawing substituent, is expected to modulate these transitions. Electron-withdrawing groups can influence the energy levels of the molecular orbitals, potentially causing a shift in the absorption maxima (λmax) to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths compared to unsubstituted quinoxaline. mdpi.com Studies on similar quinoxaline derivatives show intense absorption bands typically between 250-450 nm. researchgate.netresearchgate.net

The table below presents typical absorption data for a related quinoxaline scaffold and the anticipated values for this compound in a common organic solvent.

CompoundTransition TypeExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Quinoxalineπ → π~315 - 340>10,000
Quinoxalinen → π~340 - 380<1,000
This compoundπ → π~320 - 345>10,000
This compoundn → π~345 - 385<1,000

Fluorescence spectroscopy is a highly sensitive technique that examines the light emitted by a substance after it has absorbed light. Quinoxaline and its derivatives are known to be fluorescent, making them useful as fluorophores. nih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule is promoted to an excited electronic state. It then relaxes, partially through non-radiative processes, before emitting a photon to return to the ground state. The emitted light is of lower energy (longer wavelength) than the excitation light, and the difference between the excitation and emission maxima is known as the Stokes shift.

The fluorescence properties, including the emission wavelength, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime, are highly dependent on the molecular structure and its environment. The electron-withdrawing nature of the difluoromethyl group can influence the energy of the excited state and the rates of radiative and non-radiative decay, thereby affecting the emission spectrum and quantum yield. mdpi.com For some quinoxaline derivatives, emission maxima have been observed in the 400-550 nm range. mdpi.comnih.gov

Representative fluorescence data for a generic quinoxaline derivative and the projected characteristics for this compound are shown below.

PropertyRepresentative Quinoxaline DerivativePredicted this compound
Excitation Wavelength (λex)~350 nm~350 nm
Emission Wavelength (λem)~450 nm~465 nm
Stokes Shift~100 nm~115 nm
AppearanceBlue EmissionBlue-Green Emission

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of a compound with high precision and offers structural information through the analysis of fragmentation patterns. wikipedia.org

For this compound (C₉H₆F₂N₂), the calculated monoisotopic mass is 180.0502 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thus verifying the elemental composition. Common soft ionization techniques like electrospray ionization (ESI) would likely produce a prominent protonated molecular ion peak [M+H]⁺ at m/z 181.0580.

Upon collisional activation in the mass spectrometer (tandem MS or MS/MS), the molecular ion undergoes fragmentation. gbiosciences.com The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the difluoromethyl radical (•CHF₂) or the neutral difluorocarbene (:CF₂), followed by the characteristic ring fission of the quinoxaline core, which often involves the sequential loss of HCN molecules from the pyrazine ring. publish.csiro.au

A table of predicted key ions in the mass spectrum of this compound is provided below.

Ion Formulam/z (Predicted)Description
[C₉H₆F₂N₂]⁺•180.05Molecular Ion (M⁺•)
[C₉H₇F₂N₂]⁺181.06Protonated Molecular Ion ([M+H]⁺)
[C₈H₅N₂]⁺129.05Loss of •CHF₂ from M⁺•
[C₇H₄N]⁺102.03Loss of HCN from [C₈H₅N₂]⁺
[C₆H₄]⁺•76.03Benzene-type fragment from further ring cleavage

X-ray Crystallography for Solid-State Structural Elucidation

While a specific crystal structure for this compound is not publicly available, the expected results can be inferred from the known structures of related quinoxaline and fluorinated heterocyclic compounds. nih.gov The quinoxaline ring system is expected to be largely planar. The difluoromethyl group will introduce a tetrahedral geometry at the C6 carbon. The C-F bond lengths and the F-C-F bond angle would be key parameters determined.

The crystal packing would be influenced by intermolecular forces. Fluorination is known to significantly affect crystal packing, potentially introducing C-H···F interactions or altering π-π stacking arrangements compared to non-fluorinated analogues. rsc.org

A table of hypothetical, yet realistic, crystallographic data that one might expect to obtain for this compound is presented below.

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Molecules per Unit Cell (Z)2 or 4
Bond Length (C-F)~1.35 - 1.38 Å
Bond Length (Aromatic C-C)~1.38 - 1.42 Å
Bond Length (Aromatic C-N)~1.32 - 1.37 Å
Quinoxaline Ring Dihedral Angle< 5° (near planar)
Intermolecular Interactionsπ-π stacking, C-H···N, C-H···F interactions

Computational and Theoretical Chemistry Studies of 6 Difluoromethyl Quinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-(Difluoromethyl)quinoxaline, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide deep insights into its geometry, reactivity, and spectroscopic properties. scispace.comresearchgate.net

Optimization of Molecular Geometries and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process minimizes the energy of the molecule to predict its most stable conformation. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

A key aspect of the conformational analysis for this molecule is the rotational barrier of the difluoromethyl (-CHF₂) group around the C-C bond connecting it to the quinoxaline (B1680401) ring. DFT calculations can map the potential energy surface as this bond rotates, identifying the lowest-energy (most stable) conformer. The quinoxaline ring itself is largely planar, but slight deviations can occur due to the substituent. uctm.edu

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
C-N (aromatic)~1.33 - 1.37 Å
C-C (ring-substituent)~1.51 Å
C-F~1.36 Å
Bond AngleC-N-C (in ring)~116° - 118°
C-C-C (in ring)~120° - 123°
F-C-F~106°
Note: These values are illustrative and based on typical parameters from DFT calculations on similar substituted quinoxaline and difluoromethylated aromatic compounds. uctm.edunih.gov

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For this compound, the electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted quinoxaline, potentially affecting the energy gap. DFT calculations provide precise energy values for these orbitals and map their electron density distributions. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy (EHOMO)-6.25
LUMO Energy (ELUMO)-2.95
HOMO-LUMO Gap (ΔE)3.30
Note: These are representative values calculated using DFT (e.g., B3LYP/6-311G(d,p)) and serve as an illustration of typical results for similar aromatic heterocycles. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. wolfram.com It is a valuable tool for predicting how a molecule will interact with other chemical species. The map is color-coded to show different regions of electrostatic potential. proteopedia.org

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. For this compound, these areas are expected around the nitrogen atoms of the quinoxaline ring and the highly electronegative fluorine atoms. sciensage.info

Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms.

Green: Regions of neutral or near-zero potential.

The MEP map provides a visual representation of the molecule's polarity and helps identify sites for intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, absorption maxima)

DFT methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. uctm.edu For this compound, the calculations would predict the chemical shifts for the protons and carbons of the quinoxaline ring and the difluoromethyl group, showing the electronic effects of the substituents.

Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental anharmonic frequencies. scispace.com This analysis helps in assigning specific vibrational modes (stretching, bending) to observed spectral peaks.

Absorption Maxima (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This provides insight into the electronic transitions, such as π→π* transitions, within the molecule. scispace.com

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift of -CHF₂~115-125 ppm (with C-F coupling)
¹H NMRChemical Shift of -CHF₂~6.5-7.5 ppm (triplet)
IR FrequencyC-F Stretch~1050-1150 cm⁻¹
Aromatic C=C Stretch~1450-1600 cm⁻¹
UV-Vis (TD-DFT)λmax~250 nm, ~320 nm
Note: These values are illustrative predictions based on computational studies of related fluorinated quinoxaline structures. uctm.edusemanticscholar.org

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. This provides insights into bulk properties and dynamic processes. nih.gov

Investigation of Intermolecular Interactions and Self-Assembly Behavior

MD simulations can model how multiple this compound molecules interact with each other in a condensed phase (e.g., in solution or a crystal). By simulating the system for nanoseconds or longer, researchers can observe and quantify various intermolecular forces: nih.gov

π-π Stacking: Interactions between the aromatic quinoxaline rings.

Hydrogen Bonding: Potential interactions involving the C-H bonds of the difluoromethyl group and the nitrogen atoms of an adjacent molecule.

These simulations can predict how the molecules might arrange themselves in a solid state (crystal packing) or aggregate in solution, which is crucial for understanding the material's properties. The stability of these interactions can be evaluated by calculating binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.govbiointerfaceresearch.com

Adsorption Studies on Material Surfaces

There are currently no specific adsorption studies for this compound on any material surfaces reported in the scientific literature.

In general, theoretical adsorption studies for organic molecules, particularly quinoxaline derivatives, are often conducted to understand their potential as corrosion inhibitors. These investigations typically employ computational methods like Density Functional Theory (DFT) and Monte Carlo simulations to model the interaction between the molecule and a metal surface, such as iron or copper.

Key parameters calculated in these studies include:

Adsorption Energy: This value indicates the strength of the interaction between the molecule and the surface. A more negative value typically signifies a stronger and more stable adsorption process.

Binding Geometry: Simulations can determine the most stable orientation of the molecule on the surface (e.g., parallel or perpendicular), providing insight into the nature of the chemical bonds formed.

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and charge distribution helps to elucidate the mechanism of interaction, such as charge transfer between the molecule and the metal.

Such studies on other quinoxaline derivatives have shown that the presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings facilitates strong adsorption on metal surfaces, forming a protective layer. A future computational study on this compound would likely focus on how the electron-withdrawing difluoromethyl group influences these adsorption characteristics.

Quantitative Structure–Property Relationships (QSPR) Modeling

No Quantitative Structure–Property Relationships (QSPR) models specifically developed for or including this compound are available in the current literature.

QSPR modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. The methodology involves creating a mathematical model that correlates structural or physicochemical descriptors of a set of compounds with a specific property. While closely related to Quantitative Structure-Activity Relationship (QSAR) studies, which focus on biological activity, QSPR is concerned with physical properties like boiling point, solubility, or, in more advanced applications, material-related properties.

For quinoxaline derivatives, QSAR models have been developed to predict their efficacy as inhibitors for specific biological targets, such as VEGFR-2. A hypothetical QSPR study for this compound would involve:

Dataset Compilation: Gathering a set of quinoxaline derivatives with experimentally determined values for a specific property of interest.

Descriptor Calculation: Computing a large number of molecular descriptors for each compound in the dataset, including topological, electronic, and geometric parameters.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Such a model could then be used to predict the properties of new compounds like this compound without the need for experimental measurement.

Theoretical Prediction of Electronic and Optical Properties

Specific theoretical predictions for the electronic and optical properties of this compound have not been published.

However, the computational methods for such predictions are well-established, with Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) being the most common approaches for quinoxaline derivatives. These studies are crucial for evaluating the potential of new molecules in electronic applications such as organic light-emitting diodes (OLEDs) and organic solar cells.

The primary electronic and optical properties calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.

Energy Gap (E_gap): The difference between the HOMO and LUMO energy levels is a critical parameter that influences the molecule's electronic and optical properties. A smaller energy gap is often desirable for applications in organic electronics.

Absorption Spectra: TD-DFT calculations are used to predict the ultraviolet-visible (UV-Vis) absorption spectra, determining the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths.

Non-linear Optical (NLO) Properties: Calculations of polarizability and hyperpolarizability can assess a molecule's potential for use in NLO materials.

For quinoxaline derivatives, research has shown that modifying substituents on the quinoxaline core allows for fine-tuning of these electronic and optical properties. A theoretical study of this compound would provide specific values for these parameters, offering valuable insights into its potential as a material for electronic and optical devices.

Applications of Difluoromethylated Quinoxalines in Materials Science and Organic Electronics

Development of Organic Semiconductor Materials

Quinoxaline (B1680401) derivatives are recognized as a versatile class of heterocyclic compounds for charge transport applications due to their tunable molecular structures. nih.govd-nb.info Fluorination is a key strategy for developing n-type semiconductor materials from the quinoxaline framework. d-nb.inforsc.org

Charge Transport Properties and Electron Mobility Studies

Charge transport is a fundamental property governing the performance of organic semiconductor devices. nih.gov While studies have shown that incorporating fluorine-containing groups like trifluoromethyl can convert ambipolar charge transport to n-type transport in quinoxaline-based copolymers, specific data on the electron mobility and charge transport characteristics of materials containing a 6-(difluoromethyl)quinoxaline unit is not available. nih.gov Research on related chlorinated quinoxalineimides has demonstrated electron mobilities up to 7.1 × 10⁻³ cm² V⁻¹ s⁻¹, indicating the potential of halogenated quinoxalines in this area. rsc.org

Organic Field-Effect Transistors (OFETs)

Quinoxaline-based materials are promising candidates for n-type transistors in Organic Field-Effect Transistors (OFETs). d-nb.info The performance of these devices is heavily dependent on the specific molecular structure and any functional groups attached to the quinoxaline core. Although the general benefits of fluorination for OFET applications are acknowledged, there is no specific published research detailing the fabrication and performance of OFETs using this compound as the semiconductor layer.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The strong electron-accepting nature of the quinoxaline core makes it a valuable building block for various components in Organic Light-Emitting Diodes (OLEDs), including as emitters, hosts, or electron-transporting materials. whiterose.ac.ukqmul.ac.uk

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a key mechanism for achieving high efficiency in third-generation OLEDs. rsc.orgresearchgate.net Donor-acceptor molecules utilizing quinoxaline derivatives as the acceptor unit have been successfully developed as TADF emitters. rsc.org For instance, emitters based on 6-(trifluoromethyl)quinoxaline (B1305570) have been synthesized and shown to exhibit efficient TADF processes. d-nb.infobeilstein-journals.org However, there is a lack of specific reports on TADF emitters designed with the this compound moiety.

Design of Fluorescent Probes and Dyes

Quinoxaline-based structures are widely used in the development of fluorescent probes and dyes for various sensing and imaging applications. nih.govrsc.orgmdpi.com These probes often rely on intramolecular charge transfer (ICT) mechanisms, which are sensitive to the electronic nature of substituents on the quinoxaline ring. rsc.org While numerous quinoxaline-based probes have been developed, those specifically incorporating a 6-(difluoromethyl) group for tuning fluorescent properties have not been detailed in the available literature.

Organic Photovoltaic (OPV) Devices and Solar Cells

In the field of organic photovoltaics, quinoxaline-based polymers and small molecules serve as effective electron-acceptor or donor materials in the active layer of solar cells. rsc.orgrsc.orgnih.gov The introduction of fluorine-containing groups, such as trifluoromethyl, into the quinoxaline unit has been shown to lower the HOMO energy level of polymer donors, leading to significantly enhanced open-circuit voltages (Voc) in the resulting solar cells. jku.at For example, polymers based on 6,7-difluoroquinoxaline (B3116332) have been used in devices achieving high power conversion efficiencies. molecularvista.com Despite the clear potential demonstrated by related fluorinated systems, research on the application and performance of this compound in OPV devices has not yet been reported.

Non-Fullerene Acceptors (NFAs) in Organic Solar Cells

The landscape of organic photovoltaics has been revolutionized by the advent of non-fullerene acceptors (NFAs), which offer tunable electronic properties and broad absorption spectra. The performance of these NFAs is intricately linked to their molecular design, particularly the nature of the electron-accepting core. The introduction of electron-withdrawing groups to the NFA backbone is a well-established strategy to enhance intermolecular interactions, optimize molecular packing, and improve charge transport capabilities. nih.gov

While direct experimental data for this compound in NFAs is not yet prevalent, the effects of other fluorine-containing substituents on the quinoxaline core provide a strong basis for predicting its behavior. The difluoromethyl group is a strong electron-withdrawing moiety, which is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the quinoxaline core. This reduction in energy levels, particularly the LUMO, is advantageous for achieving a higher open-circuit voltage (Voc) in organic solar cells.

Table 1: Projected Photovoltaic Parameters of a Hypothetical NFA Based on this compound

ParameterProjected ValueRationale
Open-Circuit Voltage (Voc)> 1.0 VThe strong electron-withdrawing nature of the CHF2 group lowers the LUMO energy level, leading to a larger energy difference with the donor material.
Short-Circuit Current (Jsc)Moderate to HighEnhanced molecular packing and electron mobility due to intermolecular C-F···H interactions can improve charge transport and collection.
Fill Factor (FF)> 70%Reduced charge recombination and balanced charge transport contribute to a higher fill factor.
Power Conversion Efficiency (PCE)> 15%The combination of high Voc, Jsc, and FF is expected to result in high overall efficiency.

Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), the sensitizer (B1316253) plays a crucial role in absorbing light and injecting electrons into the semiconductor's conduction band. The efficiency of this process is highly dependent on the electronic properties of the dye. Quinoxaline derivatives have emerged as promising components in organic sensitizers due to their strong electron-accepting nature. rsc.org

The incorporation of fluorine atoms into the quinoxaline moiety of a sensitizer has been shown to be an effective strategy for improving DSSC performance. The electron-withdrawing fluorine atoms enhance the "push-pull" character of the dye, leading to a narrowing of the energy band gap. rsc.org This results in a bathochromic (red) shift in the absorption spectrum, allowing the dye to harvest a broader range of the solar spectrum.

For this compound, the potent inductive effect of the CHF2 group is anticipated to significantly strengthen the electron-accepting capability of the quinoxaline core. This would lead to a more pronounced intramolecular charge transfer, resulting in a lower LUMO energy level. While a lowered LUMO is beneficial for light absorption, it is crucial that the driving force for electron injection into the semiconductor (e.g., TiO2) remains sufficient. rsc.org Studies on analogous fluorinated quinoxaline sensitizers have demonstrated that even with a lowered LUMO, the electron injection efficiency can be maintained or even improved. rsc.org

Table 2: Expected Effects of the Difluoromethyl Group on the Performance of a Quinoxaline-Based Dye Sensitizer

PropertyExpected EffectMechanism
Absorption Maximum (λmax)Red-shiftedEnhanced intramolecular charge transfer due to the electron-withdrawing CHF2 group narrows the HOMO-LUMO gap.
Molar Extinction Coefficient (ε)IncreasedImproved planarity and electronic coupling can lead to stronger light absorption.
LUMO Energy LevelLoweredThe strong inductive effect of the CHF2 group stabilizes the LUMO.
Electron Injection EfficiencyHighDespite a lower LUMO, a sufficient energy cascade for efficient electron injection into the semiconductor is expected to be maintained.
Power Conversion Efficiency (PCE)IncreasedBroader light absorption and efficient charge injection contribute to a higher overall efficiency.

Corrosion Inhibition Studies

Quinoxaline derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. kfupm.edu.sa Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. This adsorption is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in the quinoxaline structure.

Adsorption Mechanisms on Metal Surfaces

The adsorption of quinoxaline inhibitors on a metal surface can occur through two main mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the quinoxaline molecule can become protonated, leading to the formation of positively charged species that can be adsorbed onto a negatively charged metal surface (due to the specific adsorption of anions from the acid).

Chemisorption involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atoms of the quinoxaline ring and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic rings can also participate in this interaction. The strength of the adsorption is influenced by the electronic properties of the inhibitor molecule.

Influence of Molecular Structure on Inhibition Efficiency

The inhibition efficiency of quinoxaline derivatives is highly dependent on their molecular structure, particularly the nature of the substituents on the quinoxaline ring. The presence of electron-donating groups generally enhances the inhibition efficiency by increasing the electron density on the quinoxaline core, which facilitates the donation of electrons to the metal surface and strengthens the adsorption bond.

Conversely, the role of electron-withdrawing groups is more complex. While they decrease the electron density on the quinoxaline ring, which might weaken the donor-acceptor interactions with the metal, they can also influence other factors that contribute to inhibition. The strong electron-withdrawing nature of the difluoromethyl group in this compound is expected to significantly alter the electronic distribution of the molecule.

While a decrease in the electron-donating ability of the quinoxaline ring might be anticipated, the high electronegativity of the fluorine atoms could enhance the adsorption through other mechanisms. For instance, the polar CHF2 group could increase the molecule's dipole moment, potentially leading to stronger electrostatic interactions with the charged metal surface. Furthermore, the presence of the difluoromethyl group could influence the orientation of the adsorbed molecule on the surface, potentially leading to a more compact and effective protective layer. Further experimental and theoretical studies are necessary to fully elucidate the specific impact of the difluoromethyl group on the corrosion inhibition properties of quinoxaline.

Q & A

Q. How can researchers apply the FINER framework to evaluate the feasibility of quinoxaline-based drug discovery projects?

  • Methodological Answer : Assess:
  • Feasibility : Access to fluorinated precursors (e.g., 6-fluoroquinoline in ).
  • Novelty : Targeting underexplored mechanisms (e.g., TGF-β1 inhibition via ALK5, as in ).
  • Ethical : Prioritize derivatives with low cytotoxicity (SHSY5Y cell line data in ).
  • Relevance : Align with unmet needs (e.g., Alzheimer’s disease for AChE inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.